2-Methylcyclohexane-1-carbaldehyde
Overview
Description
2-Methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexane, where a methyl group and an aldehyde group are attached to the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-methylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . Another method includes the hydroformylation of 2-methylcyclohexene, where the alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes typically involve the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), solvent such as ethanol or ether.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: 2-Methylcyclohexane-1-carboxylic acid.
Reduction: 2-Methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanol: A similar compound where the aldehyde group is replaced by a hydroxyl group.
2-Methylcyclohexane-1-carboxylic acid: An oxidized form of 2-Methylcyclohexane-1-carbaldehyde.
Cyclohexane-1-carbaldehyde: A compound where the methyl group is absent.
Uniqueness
This compound is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylcyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRDRWXTTQUDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-15-8 | |
Record name | 2-methylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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